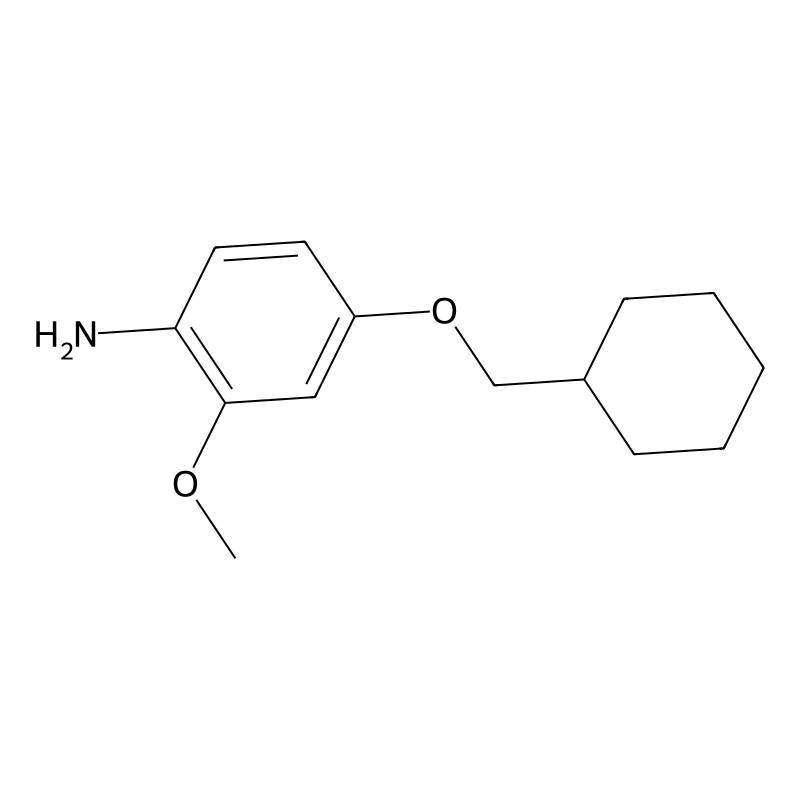

4-(Cyclohexylmethoxy)-2-methoxyaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization

4-(Cyclohexylmethoxy)-2-methoxyaniline (CHMA) is a synthetic organic compound. While not naturally occurring, CHMA can be prepared through various methods documented in scientific literature. One reported method involves the nucleophilic aromatic substitution of 4-chloro-2-methoxyaniline with cyclohexylmethanol in the presence of a strong base. [] Following this reaction, the crude product undergoes purification steps like column chromatography to obtain pure CHMA.

Characterization of the synthesized CHMA is typically performed using spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. NMR provides detailed information about the compound's molecular structure by identifying the functional groups and their relative positions within the molecule. [] Mass spectrometry helps determine the compound's molecular weight, which corroborates the proposed structure. []

Potential Applications

- Pharmaceutical Research: The methoxy and cyclohexylmethoxy groups in CHMA possess properties that might be of interest in drug development. The methoxy group can enhance a molecule's bioavailability, while the cyclohexylmethoxy group can influence its interaction with biological targets. However, further research is needed to determine if CHMA itself possesses any pharmacological activity or can serve as a building block for more complex drug candidates. []

- Material Science Applications: Compounds with aromatic rings and ether linkages (like the cyclohexylmethoxy group in CHMA) can be useful components in designing new materials. These materials might find applications in areas like organic electronics or polymers due to their potential electrical or physical properties. However, more research is required to understand the suitability of CHMA for such applications. []

4-(Cyclohexylmethoxy)-2-methoxyaniline is an organic compound characterized by the presence of a cyclohexylmethoxy group and two methoxy substituents on an aniline structure. Its molecular formula is , and it has a molecular weight of approximately 221.3 g/mol. The compound typically appears as a colorless to light yellow liquid or crystalline solid, and its structure can be represented as follows:

The presence of multiple methoxy groups enhances its solubility in organic solvents while affecting its reactivity and interaction with biological systems.

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, particularly with electrophiles.

- Acylation: The amino group can be acylated to form amides, which can further react under various conditions.

- Reduction: The nitro group, if present, can be reduced to an amino group, enhancing its reactivity.

- Ether Formation: The methoxy groups can participate in ether formation through Williamson ether synthesis, where an alkoxide reacts with a suitable alkyl halide.

These reactions are crucial for synthesizing derivatives and exploring their potential applications in pharmaceuticals and materials science.

Research indicates that compounds similar to 4-(Cyclohexylmethoxy)-2-methoxyaniline exhibit various biological activities, including:

- Antimicrobial Properties: Some methoxy-substituted anilines demonstrate significant antibacterial and antifungal activity.

- Anti-inflammatory Effects: Certain derivatives have shown promise in reducing inflammation markers in biological assays.

- Potential Anticancer Activity: Preliminary studies suggest that similar compounds may inhibit cancer cell proliferation, although specific data on this compound is limited.

Further biological evaluation is necessary to elucidate the precise mechanisms of action and therapeutic potential of 4-(Cyclohexylmethoxy)-2-methoxyaniline.

The synthesis of 4-(Cyclohexylmethoxy)-2-methoxyaniline can be achieved through several methods:

- Williamson Ether Synthesis:

- This method involves the reaction of cyclohexylmethanol with 4-methoxyaniline in the presence of a base (e.g., sodium hydride) to form the ether linkage.

- Direct Methoxylation:

- Starting from 2-methoxyaniline, cyclohexylmethyl chloride can be introduced under basic conditions to yield the desired compound.

- Multi-step Synthesis:

- Initial formation of a suitable intermediate (such as a nitro compound) followed by reduction and subsequent methoxylation can also be employed.

These methods highlight the versatility in synthesizing this compound while allowing for modifications to enhance yield and purity.

4-(Cyclohexylmethoxy)-2-methoxyaniline has potential applications in various fields:

- Pharmaceuticals: As a precursor or intermediate in the synthesis of drugs due to its biological activity.

- Dyes and Pigments: Utilized in dye formulations due to its color properties.

- Agrochemicals: Potential use in developing herbicides or pesticides owing to its chemical reactivity.

The versatility of this compound makes it a candidate for further exploration in these areas.

These studies are crucial for determining the viability of this compound for therapeutic applications.

Several compounds share structural similarities with 4-(Cyclohexylmethoxy)-2-methoxyaniline. Here are some notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-Methoxyaniline | Structure | Basic aniline structure with one methoxy group. |

| 5-Bromo-2-(cyclohexylmethoxy)aniline | Structure | Bromine substitution enhances reactivity. |

| 4-(Cyclohexylmethoxy)-3-fluoroaniline | Structure | Fluorine substitution may alter biological activity. |

Uniqueness

4-(Cyclohexylmethoxy)-2-methoxyaniline stands out due to its dual methoxy groups which enhance solubility and potentially modify its interaction with biological targets compared to other similar compounds. This unique structural feature may contribute to distinct pharmacological properties, warranting further investigation into its applications and efficacy.